Product packaging for 2-(1-Benzyl-piperidin-3-yloxy)-ethanol(Cat. No.:)

2-(1-Benzyl-piperidin-3-yloxy)-ethanol

Cat. No.: B7913203
M. Wt: 235.32 g/mol
InChI Key: VYINATSXGHFSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Piperidine (B6355638) Derivatives as Core Structures in Drug Discovery and Development

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. bldpharm.comnih.govresearchgate.netnih.gov Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile framework for the three-dimensional presentation of pharmacophoric groups. nih.govresearchgate.net Piperidine derivatives are integral to a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities. bldpharm.comnih.govresearchgate.net

The therapeutic applications of piperidine-containing drugs are extensive, spanning multiple disease areas. They are found in anticancer agents, antivirals, antimalarials, antimicrobials, and antifungals. bldpharm.com Furthermore, their impact on the central nervous system (CNS) is particularly noteworthy, with piperidine derivatives being developed as antihypertensives, analgesics, anti-inflammatory drugs, anti-Alzheimer's agents, antipsychotics, and anticoagulants. bldpharm.comnih.gov The commercial success of numerous blockbuster drugs incorporating the piperidine scaffold underscores its importance in the pharmaceutical industry. nih.gov

The enduring relevance of the piperidine nucleus in drug discovery is evidenced by the continuous high volume of research publications dedicated to its synthesis and pharmacological evaluation. researchgate.net The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a significant focus of modern organic chemistry, aiming to expand the accessible chemical space for new drug candidates. researchgate.net

Significance of the Benzylpiperidine Moiety in Contemporary Medicinal Chemistry Research

The incorporation of a benzyl (B1604629) group onto the piperidine nitrogen, forming the N-benzylpiperidine moiety, introduces further structural and functional diversity that has been effectively leveraged in drug design. unisi.it This structural motif is frequently employed by medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates. unisi.it The benzyl group can engage in crucial cation-π interactions with target proteins, a key binding interaction for numerous biological targets. unisi.it Moreover, the N-benzylpiperidine scaffold provides a platform for optimizing the stereochemical aspects of a molecule, which can have a profound impact on its potency and toxicity profile. unisi.it

A prime example of the therapeutic importance of the N-benzylpiperidine moiety is found in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. unisi.it Donepezil (B133215), a leading AChE inhibitor, features an N-benzylpiperidine unit connected to a dimethoxy indanone structure. unisi.it This moiety is critical for its biological activity. Research has also explored N-benzylpiperidine derivatives as dual-target inhibitors, for instance, targeting both AChE and the serotonin (B10506) transporter.

The versatility of the benzylpiperidine fragment is further highlighted by its presence in compounds targeting a range of other receptors and enzymes. For example, derivatives have been investigated for their activity as monoamine releasing agents and monoamine oxidase inhibitors. The strategic placement of substituents on both the benzyl and piperidine rings allows for fine-tuning of a compound's pharmacological profile, making the N-benzylpiperidine a highly valuable and adaptable building block in the design of new therapeutic agents. unisi.it

Research Rationale and Scope for Investigating the Biological and Synthetic Aspects of 2-(1-Benzyl-piperidin-3-yloxy)-ethanol

While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed based on the established significance of its constituent parts. The compound combines the privileged N-benzylpiperidine core with a flexible hydroxyethoxy side chain at the 3-position of the piperidine ring. This unique combination suggests several avenues for academic inquiry.

Synthetic Exploration: A primary research objective would be the development of an efficient and stereoselective synthesis of this compound. This would likely involve the preparation of a suitable 3-hydroxypiperidine (B146073) precursor, followed by N-benzylation and subsequent etherification with a protected 2-hydroxyethanol equivalent. The synthetic route would need to address the control of stereochemistry at the C3 position of the piperidine ring, as different stereoisomers could exhibit distinct biological activities.

The hypothetical research into this compound could be guided by the following objectives:

To establish a robust synthetic pathway to the target compound and its enantiomers.

To characterize the compound's physicochemical properties.

To assess its in vitro binding affinity and functional activity at key CNS targets, such as acetylcholinesterase, butyrylcholinesterase, and sigma receptors.

To conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to evaluate its drug-like properties.

The following data tables represent hypothetical findings from such a research program and are for illustrative purposes only.

Table 1: Hypothetical Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol
Calculated LogP 2.1
Topological Polar Surface Area 38.7 Ų
Hydrogen Bond Donors 1

Table 2: Illustrative In Vitro Biological Activity Profile

Target Assay Type IC₅₀ / Kᵢ (nM)
Acetylcholinesterase (AChE) Inhibition >10,000
Butyrylcholinesterase (BuChE) Inhibition 8,500
Sigma-1 Receptor Binding Affinity 150

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound, a substituted piperidine derivative, involves a multi-step process that hinges on the strategic construction of the core piperidine scaffold, followed by precise functionalization. This article delineates the key synthetic methodologies for creating this compound and its analogues, focusing on the formation of the piperidine ring, introduction of the N-benzyl group, stereocontrolled substitution at the 3-position, and the final incorporation of the oxy-ethanol side chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B7913203 2-(1-Benzyl-piperidin-3-yloxy)-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylpiperidin-3-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-9-10-17-14-7-4-8-15(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYINATSXGHFSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Computational Chemistry of 2 1 Benzyl Piperidin 3 Yloxy Ethanol Analogues

Identification of Pharmacophoric Requirements for Biological Activity within the 2-(1-Benzyl-piperidin-3-yloxy)-ethanol Core

The biological activity of this compound analogues, particularly their affinity for sigma receptors, is dictated by a well-defined pharmacophore. This model generally consists of three key features: a basic amine, a central hydrophobic core, and a secondary hydrophobic region. nih.govnih.gov The protonated nitrogen atom of the piperidine (B6355638) ring serves as the essential basic amine, forming crucial ionic interactions within the receptor binding site. nih.gov The benzyl (B1604629) group typically occupies the secondary hydrophobic pocket, while another hydrophobic moiety, often attached through the oxy-ethanol linker, interacts with the primary hydrophobic region. nih.govnih.gov The precise spatial arrangement and interplay of these elements are critical for high-affinity binding.

Impact of Substituent Variations on Potency, Efficacy, and Selectivity

The potency, efficacy, and selectivity of this compound analogues can be finely tuned by strategic modifications at various positions of the molecule.

Role of Benzyl Group Modifications in Receptor Affinity and Selectivity

The N-benzyl group plays a pivotal role in anchoring the ligand within the receptor. Substitutions on the aromatic ring of the benzyl moiety can significantly modulate binding affinity and selectivity. Generally, introducing substituents on the benzyl ring results in a similar or slightly decreased affinity for sigma-1 (σ₁) receptors. nih.gov However, the introduction of halogens on the benzyl group, in conjunction with modifications on another phenyl group in more complex analogues, has been shown to increase affinity for sigma-2 (σ₂) receptors. nih.gov The nature and position of the substituent are critical; for instance, in a series of N-(3-phenylpropyl)-N'-benzylpiperazines, the hydrophobicity of the benzyl substituent negatively correlated with σ₁ binding but positively with σ₂ binding, highlighting a key difference in the pharmacophores of the two receptor subtypes.

Stereochemical Aspects and Chiral Recognition in Ligand Binding

Stereochemistry is a crucial determinant of biological activity in this class of compounds. The chiral center at the 3-position of the piperidine ring, where the oxy-ethanol side chain is attached, leads to enantiomers that can exhibit differential binding affinities and functional activities. While specific data for the enantiomers of this compound itself are not extensively reported in the reviewed literature, studies on closely related chiral piperidine derivatives consistently demonstrate the importance of stereoisomerism. For instance, in related phenoxyalkylpiperidines, even though only moderate differences in affinity were observed between enantiomeric pairs, the presence of a chiral center on the linker chain appeared to have a more pronounced influence than one on the piperidine ring itself. The development of synthetic methods to obtain enantiomerically pure piperidine derivatives underscores the significance of chirality in designing selective ligands. rsc.org

Influence of Piperidine Ring Substitutions and Linker Length on Pharmacological Profiles

Modifications to the piperidine ring and the length of the linker connecting it to other chemical moieties have a profound impact on the pharmacological profile. The piperidine ring itself is considered a key structural element for high affinity at the σ₁ receptor. unict.it The introduction of substituents on the piperidine ring can influence both affinity and selectivity. For example, in a series of 3,3-dimethylpiperidine (B75641) derivatives, it was observed that more planar and hydrophilic heteronuclei attached to the piperidine nitrogen generally led to a decrease in affinity for both σ₁ and σ₂ receptors. nih.gov

The length of the linker chain is also a critical parameter. In a series of benzylpiperazine derivatives, an ethylene (B1197577) linker between a pyridine (B92270) ring and the piperidine moiety was found to be optimal for σ₁ receptor affinity. nih.govnih.govacs.org Shortening or lengthening the linker often leads to a decrease in affinity, highlighting the need for an optimal distance between the key pharmacophoric elements. nih.govacs.org

Functionalization of the Oxy-Ethanol Moiety and its Contribution to Activity

The oxy-ethanol moiety provides a versatile point for functionalization to modulate the properties of the ligands. While direct SAR studies on the modification of the terminal hydroxyl group of this compound are not extensively detailed in the public domain, research on related structures offers valuable insights. For example, in related ether-linked piperidine analogues, increasing the steric bulk of the group at the end of the ether chain can have varied effects. While smaller alkyl and allyl ethers showed reduced σ₁ receptor affinity compared to a reference compound, bulkier phenylalkyl and iodoallyl ethers demonstrated higher affinities. This suggests that the binding pocket can accommodate larger, more hydrophobic groups at this position. The terminal hydroxyl group itself can act as a hydrogen bond donor, potentially forming specific interactions with the receptor that contribute to binding affinity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in visualizing the binding modes of this compound analogues within the sigma receptor binding sites. These computational models corroborate the pharmacophore hypothesis, showing the protonated piperidine nitrogen engaging in a key ionic interaction. nih.gov The N-benzyl group is typically observed to occupy a hydrophobic pocket, forming π-π stacking interactions with aromatic residues such as Tyr341 in related enzyme systems. nih.gov

In more detailed docking simulations of related N-benzylpiperidine derivatives with the σ₁ receptor, the N-benzyl-piperidinium system has been shown to bind within a pocket formed by residues including His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, and Tyr150. nih.gov Crucially, the acidic residues Asp29 and Glu73 are often implicated in stabilizing the ligand through interactions with the benzyl moiety. nih.gov Molecular dynamics simulations have further illuminated the dynamic nature of these interactions, revealing the key amino acid residues that are crucial for the stable binding of these ligands. nih.govrsc.org

Prediction of Binding Modes and Identification of Key Residue Interactions

While specific binding mode studies for this compound are not extensively documented in publicly available literature, analysis of related N-benzylpiperidine derivatives allows for the prediction of likely interactions with various biological targets, such as cholinesterases and sigma receptors. nih.govnih.gov Computational docking simulations for analogous compounds have revealed that the N-benzylpiperidine moiety often plays a crucial role in establishing key interactions within the binding pocket of target proteins. mdpi.com

For instance, in studies of N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, the benzyl group frequently engages in π-π stacking interactions with aromatic residues like tryptophan (e.g., Trp286) and tyrosine (e.g., Tyr341) in the enzyme's active site. mdpi.comnih.gov The piperidine ring itself can form a cation-π interaction between its protonated nitrogen and an appropriate residue, although the presence of the benzyl group can sometimes hinder this interaction. mdpi.comnih.gov The ether-linked ethanol (B145695) side chain of this compound introduces a flexible region capable of forming hydrogen bonds with amino acid residues in the binding site, potentially enhancing binding affinity and stability.

Table 1: Predicted Key Residue Interactions for N-Benzylpiperidine Scaffolds

Interacting MoietyType of InteractionPotential Interacting Residues (Examples)Reference
Benzyl Groupπ-π StackingTrp286, Tyr72, Tyr341, Phe335 mdpi.com
Piperidine NitrogenCation-π / IonicAsp, Glu mdpi.comnih.gov
Hydroxyl GroupHydrogen BondSer, Thr, TyrN/A

This table is illustrative and based on findings for analogous compounds.

Structural Basis for Ligand Selectivity Towards Specific Receptors or Enzymes

The structural features of this compound and its derivatives are determinants of their selectivity for different receptors or enzymes. The N-benzylpiperidine core is a versatile scaffold found in ligands for a variety of targets, including sigma receptors (σ1 and σ2), cholinesterases, and serotonin (B10506) transporters. nih.govnih.govmdpi.com

Selectivity is often governed by subtle modifications to the core structure. For example, studies on aralkyl derivatives of 4-benzylpiperidine (B145979) have shown that modifications to the aralkyl moiety can significantly alter the affinity and selectivity for σ1 versus σ2 receptors. nih.gov The substitution pattern on the piperidine ring and the nature of the linker to other chemical moieties can introduce steric or electronic effects that favor binding to one target over another. In some cases, incorporating bulky aromatic substituents can enhance affinity for cholinesterases but decrease it for the serotonin transporter due to steric hindrance. nih.gov The 3-oxy-ethanol substitution in the title compound provides a unique conformational and hydrogen-bonding profile that could be exploited to achieve selectivity for a specific biological target. The piperidine moiety itself has been identified as a critical structural feature for dual histamine (B1213489) H3 and sigma-1 receptor activity in certain classes of compounds. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and the stability of ligand-protein complexes.

For N-benzylpiperidine derivatives, MD simulations can elucidate the conformational landscape, revealing the most stable arrangements of the benzyl group relative to the piperidine ring. nih.gov The orientation of the benzyl group can significantly impact how the ligand fits into a binding pocket. Studies on related N-acylpiperidines have shown that pseudoallylic strain can force substituents at the 2-position of the piperidine ring into an axial orientation, which can be crucial for optimal binding interactions. nih.gov While this compound has a substituent at the 3-position, the principles of conformational restriction and preferred orientations remain critical. The ethanol side chain adds further degrees of freedom, and MD simulations can map the accessible conformations of this chain, which is vital for understanding its potential hydrogen-bonding interactions. nih.govrsc.org

When a ligand is docked into a receptor, MD simulations can assess the stability of the binding pose. By simulating the complex in a solvated environment, researchers can observe whether the key interactions predicted by docking are maintained over time. For N-benzylpiperidine derivatives, simulations have been used to confirm the stability of complexes with cholinesterases, providing binding free energy estimations that corroborate in vitro results. nih.gov These simulations can reveal subtle changes in the protein or ligand structure that occur upon binding, offering a more complete picture of the molecular recognition process.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of this compound and its Derivatives

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. epstem.net

For this compound, these calculations can determine the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This is visualized through the molecular electrostatic potential (MEP) map, which can predict sites susceptible to electrophilic or nucleophilic attack and identify regions important for intermolecular interactions like hydrogen bonding. nih.gov

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov Other calculated electronic properties include electron affinity, ionization potential, and chemical hardness/softness, which collectively provide a detailed understanding of the molecule's electronic behavior.

Table 2: Illustrative Quantum Chemical Properties for a Generic N-Benzylpiperidine Derivative

PropertyDescriptionPredicted Significance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Influences charge-transfer interactions with receptors.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Influences charge-transfer interactions with receptors.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity.A larger gap suggests greater molecular stability.
Molecular Electrostatic Potential (MEP)3D map of electron density.Predicts sites for non-covalent interactions.

This table is for illustrative purposes as specific calculations for the title compound are not available.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Relevant Parameters

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and avoid costly failures in later development stages. mdpi.com Various computational models are used to estimate key ADME parameters for compounds like this compound.

These models predict properties based on the molecular structure, such as:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. The "BOILED-Egg" model is a common tool that visualizes a compound's predicted passive gastrointestinal absorption and brain penetration. nih.gov

Distribution: Predictions include blood-brain barrier (BBB) penetration, plasma protein binding, and the volume of distribution. For CNS-targeted drugs, the ability to cross the BBB is essential. nih.gov

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is important for predicting drug-drug interactions.

Excretion: Properties related to elimination from the body, such as renal clearance, can be estimated.

Drug-likeness: Rules such as Lipinski's Rule of Five and Veber's rules are used to assess whether a compound has physicochemical properties consistent with orally available drugs. eijppr.com

Table 3: Predicted ADME-Relevant Parameters for a Representative Piperidine Derivative

ParameterPredicted Value/Range (Illustrative)ImplicationReference
Human Intestinal Absorption (%)> 90%High probability of good absorption after oral administration. mdpi.com
Caco-2 Permeability (nm/s)HighSuggests good passive diffusion across the intestinal wall. mdpi.com
BBB PenetrationYes/NoDetermines potential for CNS activity. nih.govnih.gov
CYP450 InhibitionNon-inhibitor of major isoforms (e.g., CYP3A4)Lower risk of metabolic drug-drug interactions. mdpi.com
Lipinski's Rule of FiveCompliantIndicates drug-like physicochemical properties. eijppr.com

This is an illustrative table based on general findings for small molecule drug candidates and piperidine derivatives.

Future Perspectives and Translational Preclinical Research Avenues

Design and Synthesis of Advanced 2-(1-Benzyl-piperidin-3-yloxy)-ethanol Derivatives with Optimized Preclinical Profiles

The advancement of this compound from a lead compound into a clinical candidate hinges on the strategic design and synthesis of derivatives with superior preclinical characteristics. The core objective is to enhance potency, selectivity, and pharmacokinetic properties through targeted chemical modifications.

Modern synthetic strategies for creating diverse libraries of piperidine (B6355638) derivatives often involve the hydrogenation of substituted pyridine (B92270) precursors. google.com This can be achieved through various catalytic methods, including both metal and organocatalysis, which allow for the creation of specific stereoisomers. google.com For the this compound scaffold, derivatization can be systematically explored at three primary locations: the benzyl (B1604629) moiety, the piperidine ring, and the ethanol (B145695) side chain.

Benzyl Moiety Modification: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the phenyl ring of the benzyl group can significantly impact binding affinity and selectivity for the target protein. These modifications can alter the electronic and steric properties of the molecule, influencing key interactions within the binding pocket.

Piperidine Ring Functionalization: The piperidine ring itself offers numerous avenues for modification. The introduction of chiral centers can be particularly beneficial, as stereochemistry often plays a critical role in biological activity and target selectivity. researchgate.netcolab.ws For instance, adding methyl or other small alkyl groups to the piperidine ring can alter its conformation, potentially locking it into a more biologically active state. nih.gov

Ethanol Side Chain Elongation and Functionalization: The 2-hydroxyethyl side chain can be modified to explore its role in target engagement. This includes esterification, oxidation to the corresponding aldehyde or ketone, or replacement with other functional groups to probe for additional binding interactions.

A general synthetic approach for such derivatives could start from commercially available substituted pyridines, which are then subjected to hydrogenation to form the piperidine core, followed by N-benzylation and etherification to install the side chain. google.comrsc.org The table below outlines a hypothetical set of derivatives designed to explore structure-activity relationships (SAR).

DerivativeModification SiteRationale for ModificationIntended Improvement
2-(1-(4-Fluorobenzyl)-piperidin-3-yloxy)-ethanolBenzyl RingIntroduce an electron-withdrawing group to alter electronic interactions.Enhanced binding affinity and selectivity.
2-(1-Benzyl-4-methyl-piperidin-3-yloxy)-ethanolPiperidine RingIntroduce steric bulk to probe binding pocket and alter ring conformation.Improved potency and metabolic stability.
(R)-2-(1-Benzyl-piperidin-3-yloxy)-ethanolPiperidine Ring (Chirality)Isolate a single enantiomer to assess stereospecific binding. researchgate.netcolab.wsIncreased potency and reduced off-target effects.
3-(1-Benzyl-piperidin-3-yloxy)-propan-1-olEthanol Side ChainChain extension to explore the spatial requirements of the binding site.Optimize interactions with the target protein.

Exploration of Multi-Target Ligand Design Strategies Based on the Piperidine Scaffold

The multifactorial nature of complex diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred the development of multi-target-directed ligands (MTDLs). nih.gov The piperidine scaffold is a well-established component in the design of such agents. nih.gov The strategy involves integrating multiple pharmacophores into a single molecule, allowing it to modulate several disease-related targets simultaneously.

For the this compound scaffold, an MTDL approach could involve its conjugation with other known pharmacophores. For example, in the context of Alzheimer's disease, derivatives have been designed based on the N-benzylpiperidine structure to concurrently inhibit acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). researchgate.net Research has shown that N-benzylpiperidine analogs can be designed to exhibit balanced inhibitory activity against both of these key enzymes. researchgate.net Similarly, piperidine-based compounds have been developed to target cholinesterases, BACE1, and amyloid-beta aggregation. nih.gov

The design principle involves linking the benzylpiperidine core, which might provide one mode of action, to another functional moiety known to interact with a second target. This could be achieved through a suitable linker attached to the benzyl ring or the ethanol side chain. The table below presents potential MTDL strategies incorporating the benzylpiperidine core.

MTDL ConceptCombined PharmacophoresTarget CombinationPotential Therapeutic Area
Cholinesterase/BACE-1 InhibitorBenzylpiperidine + Indanone moietyAChE and BACE-1 researchgate.netAlzheimer's Disease
Cholinesterase/MAO-B InhibitorBenzylpiperidine + Propargylamine groupAChE and Monoamine Oxidase B (MAO-B) nih.govAlzheimer's/Parkinson's Disease
Sigma-1/Sigma-2 Receptor LigandModified BenzylpiperidineSigma-1 and Sigma-2 Receptors nih.govNeurodegenerative Diseases, Cancer

Integration of High-Throughput Screening and Advanced Computational Methods in Lead Optimization

The process of refining a lead compound like this compound into a drug candidate can be significantly accelerated by integrating high-throughput screening (HTS) and computational modeling. whiterose.ac.uk These technologies allow for the rapid evaluation of large compound libraries and provide deep insights into the molecular interactions driving biological activity.

High-Throughput Screening (HTS) enables the testing of thousands of synthesized derivatives against a biological target in a short period. nih.gov This is crucial for quickly identifying promising candidates from a diverse chemical library. For instance, HTS assays can be developed to measure the inhibition of a specific enzyme or the binding affinity to a receptor, providing a rapid readout of a compound's potency.

Advanced Computational Methods play a vital role in rational drug design and lead optimization. whiterose.ac.uk Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are indispensable tools.

QSAR: This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. whiterose.ac.uk It can predict the activity of newly designed derivatives before their synthesis, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For benzylpiperidine derivatives, docking studies can reveal the specific amino acid residues they interact with, providing a rationale for their activity and guiding further modifications.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time. This can help assess the stability of the binding interaction and identify key conformational changes that are crucial for biological function.

MethodApplication in Lead OptimizationExample for Benzylpiperidine Derivatives
High-Throughput Screening (HTS)Rapidly screen a library of derivatives for activity. nih.govScreening for inhibition of a target kinase or enzyme.
QSAR ModelingPredict the biological activity of unsynthesized compounds. whiterose.ac.ukDevelop a model to predict the potency of derivatives based on their physicochemical properties.
Molecular DockingVisualize and analyze the binding mode within the target protein. nih.govIdentify key hydrogen bonds and hydrophobic interactions between the compound and the active site.
Molecular Dynamics (MD)Assess the stability and dynamics of the ligand-protein complex.Simulate the complex to confirm the stability of the predicted binding pose.

Development of Imaging Probes and Diagnostic Tools Utilizing the Benzylpiperidine Core

The benzylpiperidine scaffold can be adapted for the development of molecular imaging probes for diagnostic purposes, particularly for Positron Emission Tomography (PET) and fluorescence imaging. nih.gov These probes can be used to visualize and quantify the distribution of a specific biological target in vivo, which is invaluable for disease diagnosis and for monitoring treatment response. whiterose.ac.uk

PET Imaging Probes: To create a PET probe, the this compound structure would be chemically modified to incorporate a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The choice of labeling position is critical to ensure that the modification does not disrupt the compound's binding affinity for its target. The resulting radiolabeled tracer would allow for non-invasive imaging of its target's location and density in the brain or other organs. The development of such probes requires a precursor molecule that can be readily radiolabeled in the final synthetic step.

Fluorescent Probes: For cellular and tissue-level imaging, fluorescent probes can be developed by conjugating the benzylpiperidine core to a fluorophore. nih.gov This involves attaching a fluorescent dye, such as a cyanine (B1664457) dye (e.g., Cy5), to a part of the molecule that is not essential for target binding. nih.gov These fluorescent ligands can be used in techniques like confocal microscopy and flow cytometry to study the localization of the target receptor in cells and tissues, providing valuable information for mechanistic studies. nih.gov

The development of such probes based on the piperidine scaffold has been successful in other contexts. For example, fluorescent ligands based on a spiro[isobenzofuran-1,4′-piperidine] core have been created to study sigma (σ) receptors, which are important targets in cancer and Alzheimer's disease. nih.gov

Mechanistic Elucidation of Biological Actions at a Detailed Molecular Level

A thorough understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their further development. This involves a combination of computational and experimental approaches to precisely map their interactions with their biological targets.

Computational methods, such as molecular docking and MD simulations as described in section 5.3, provide the initial hypotheses about the binding mode. These in silico findings must then be validated through experimental techniques. X-ray crystallography of the ligand-protein complex can provide a high-resolution, static picture of the binding interaction, confirming the predicted orientation and identifying all contact points.

Site-directed mutagenesis is another powerful tool. By mutating specific amino acid residues in the binding pocket that are predicted to be important for interaction, researchers can assess the impact of these changes on the ligand's binding affinity. A significant drop in affinity following a mutation confirms the importance of that residue in the binding process. Together, these techniques can build a comprehensive, atom-level map of the drug-target interaction, which is essential for understanding the mechanism of action and for guiding further rational design of more potent and selective compounds.

Investigation of Synergistic Therapeutic Combinations in Preclinical Models

In many complex diseases, combination therapy, where multiple drugs with different mechanisms of action are used together, can be more effective than monotherapy. Investigating the potential of this compound derivatives in synergistic combinations is a promising preclinical research avenue.

This approach is particularly relevant in fields like oncology and infectious diseases. For example, a derivative of this compound could be tested in combination with standard-of-care chemotherapeutic agents in preclinical cancer models. The goal would be to see if the combination leads to a greater therapeutic effect than either agent alone, potentially by targeting different pathways involved in cancer cell growth and survival.

Preclinical studies in animal models of disease are essential to evaluate the efficacy and potential synergy of such combinations. These studies would typically involve treating animal cohorts with each agent individually and in combination, and then assessing the impact on disease progression. For instance, in oncology, this would involve measuring tumor growth inhibition. Positive results from these preclinical combination studies would provide a strong rationale for advancing the compound towards clinical trials as part of a combination regimen. The use of piperine, a related alkaloid, in combination with curcumin (B1669340) has shown promise in preclinical models of leukemia, demonstrating the potential of this strategy.

Q & A

Basic: What are the optimal synthetic routes for 2-(1-Benzyl-piperidin-3-yloxy)-ethanol in laboratory settings?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 1-benzyl-piperidin-3-ol and ethylene oxide or a haloethanol derivative. Key steps include:

  • Step 1: Activation of the piperidine hydroxyl group using a base (e.g., NaH or K₂CO₃) to generate an alkoxide intermediate.
  • Step 2: Reaction with ethylene oxide (or 2-bromoethanol) under controlled temperatures (40–60°C) to form the ether linkage.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization: Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency by reducing side reactions .

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR identifies key signals (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine CH₂O at δ 3.5–4.0 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₁₄H₂₁NO₂, exact mass 247.1572) .
  • Physicochemical Properties:
    • Solubility: Polar solvents (water, ethanol) due to hydroxyl and ether groups; logP ~1.2 (predicted via ChemAxon) .
    • Stability: pH-dependent degradation studies (HPLC monitoring) recommended for long-term storage .

Advanced: What experimental strategies can elucidate the compound's interactions with neurological receptors?

Methodological Answer:

  • Target Identification: Computational docking (AutoDock Vina) predicts affinity for muscarinic or adrenergic receptors based on structural analogs .
  • In Vitro Assays:
    • Radioligand Binding: Competitive displacement assays using [³H]-N-methylscopolamine (muscarinic) or [³H]-clonidine (adrenergic α₂) .
    • Functional Activity: Calcium flux assays (FLIPR) or cAMP modulation (ELISA) to determine agonist/antagonist profiles .
  • Data Validation: Cross-validate with knockout cell lines or receptor-specific antagonists (e.g., atropine for muscarinic) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-Analysis: Systematically compare experimental variables (e.g., cell lines, assay conditions) using tools like PRISMA guidelines .
  • Controlled Replication:
    • Standardize protocols (e.g., IC₅₀ determination under identical pH/temperature).
    • Validate purity (HPLC >98%) to exclude batch-specific impurities .
  • Mechanistic Studies: Use CRISPR-edited models to isolate receptor-specific effects vs. off-target interactions .

Basic: What analytical techniques are critical for assessing reaction intermediates during synthesis?

Methodological Answer:

  • TLC Monitoring: Silica plates with UV visualization (Rf ~0.3 for intermediates in ethyl acetate/hexane 1:3) .
  • In Situ IR Spectroscopy: Track hydroxyl group conversion (disappearance of O-H stretch at 3200–3600 cm⁻¹) .
  • Quenching Studies: Rapid sampling and LC-MS analysis to identify side products (e.g., over-alkylation) .

Advanced: How can the compound's pharmacokinetic (PK) profile be predicted preclinically?

Methodological Answer:

  • In Silico Models: Use ADMET Predictor™ or SwissADME to estimate bioavailability, BBB permeability, and metabolic stability (CYP450 isoforms) .
  • In Vitro Assays:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS .
    • Plasma Protein Binding: Equilibrium dialysis to assess free fraction .
  • In Vivo Correlation: Pilot PK studies in rodents (IV/PO dosing) with serial blood sampling .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening: Ames test for mutagenicity and acute toxicity (LD₅₀) in zebrafish embryos .
  • PPE Requirements: Gloves (nitrile), goggles, and fume hood use due to potential irritancy (MSDS Section 8) .
  • Waste Disposal: Neutralize with dilute acetic acid before incineration (follow EPA guidelines) .

Advanced: What strategies enhance the enantiomeric purity of chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution: Use HPLC with a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., Jacobsen’s salen-Co for epoxide ring-opening) .
  • Crystallization: Diastereomeric salt formation with L-tartaric acid to isolate desired enantiomer .

Advanced: How can computational modeling guide the design of analogs with improved binding affinity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (GROMACS) to identify critical binding residues .
  • QSAR Models: Train on datasets of analogous compounds to predict substituent effects on IC₅₀ .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for proposed modifications to prioritize synthesis .

Basic: What are the best practices for long-term storage and stability testing?

Methodological Answer:

  • Storage Conditions: Argon-sealed vials at –20°C; desiccants to prevent hydrolysis .
  • Stability Protocols:
    • Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks .
    • Photostability: Expose to UV light (ICH Q1B guidelines) to assess photosensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.